Serine, 2-(fluoromethyl)-, methyl ester

Lipophilicity Peptide Design Membrane Permeability

Peptide leads often suffer rapid proteolysis and poor permeability. This α-fluoromethyl-L-serine methyl ester introduces a metabolically stable C-F bond that lowers amine basicity (predicted pKa ↓) and increases lipophilicity (ΔLogP +0.3), enhancing stability and passive diffusion without major MW increase. • Proteolytic stability for extended half-life. • Tuned pKa for improved membrane permeability. • ≥98% ee, L-configuration for chiral fidelity in medicinal chemistry.

Molecular Formula C5H10FNO3
Molecular Weight 151.1362032
CAS No. 151028-30-7
Cat. No. B1147465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine, 2-(fluoromethyl)-, methyl ester
CAS151028-30-7
SynonymsSerine, 2-(fluoromethyl)-, methyl ester (9CI)
Molecular FormulaC5H10FNO3
Molecular Weight151.1362032
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serine, 2-(fluoromethyl)-, methyl ester: Procurement & Technical Profile


Serine, 2-(fluoromethyl)-, methyl ester is a chiral, fluorinated α-amino acid building block with a defined L-configuration . The compound incorporates a monofluoromethyl group at the α-position, which introduces distinct physicochemical properties compared to non-fluorinated serine derivatives [1]. This modification is designed to modulate parameters such as lipophilicity and metabolic stability when incorporated into peptides or peptidomimetics [1]. Its primary role is as a specialty synthetic intermediate in medicinal chemistry and chemical biology research.

Why Standard Serine Analogs Fail to Match 2-(Fluoromethyl)-Serine Methyl Ester


Generic substitution with non-fluorinated serine esters or simple alkyl analogs fails to recapitulate the unique properties imparted by the α-fluoromethyl moiety [1]. The carbon-fluorine bond alters the pKa of the adjacent amine, modifies hydrogen-bonding capacity, and significantly increases both metabolic stability and lipophilicity [2]. These effects are not achievable with standard amino acids and are critical for tuning the pharmacokinetic profile and target engagement of derived peptide-based probes or therapeutics [3]. Consequently, the use of unmodified serine results in a fundamentally different chemical entity with distinct biological and physicochemical behavior.

Quantitative Differentiation of 2-(Fluoromethyl)serine Methyl Ester


Enhanced Lipophilicity via α-Monofluoromethyl Substitution

The introduction of a monofluoromethyl group at the α-position of serine methyl ester increases lipophilicity, as estimated by calculated partition coefficients. This modification is designed to enhance passive membrane permeability of derived peptides [1].

Lipophilicity Peptide Design Membrane Permeability

Modulation of Amine Basicity and Hydrogen-Bonding Capacity

The electron-withdrawing inductive effect of the α-fluoromethyl group reduces the pKa of the adjacent α-amino group. This alters the protonation state at physiological pH and disrupts hydrogen-bonding patterns relative to unsubstituted serine [1].

Basicity Peptide Conformation Molecular Recognition

Proteolytic Resistance and Enhanced Metabolic Stability

Fluorination of amino acids, including α-fluoromethyl substitution, is a well-established strategy to increase resistance to enzymatic degradation. While direct stability data for this specific compound is not available in the literature, studies on structurally related α-fluoromethyl amino acids demonstrate significantly extended half-lives in the presence of proteases compared to their non-fluorinated counterparts [1]. This effect is attributed to steric and electronic hindrance of the catalytic serine or cysteine residues in the protease active site [2].

Metabolic Stability Proteolysis Peptide Therapeutics

Versatile Building Block for Fluorinated Amino Acid Derivatives

This compound serves as a key starting material in the synthesis of more complex fluorinated amino acids and derivatives, including (E)-dehydro-α-(monofluoromethyl)ornithine, via established Strecker and other synthetic methodologies [1]. Its protected form (methyl ester) facilitates selective manipulation of the carboxylic acid moiety in peptide synthesis without compromising the sensitive fluoromethyl group [2].

Synthetic Chemistry Building Block Fluorine Chemistry

Research Applications for 2-(Fluoromethyl)serine Methyl Ester


Metabolically Stable Peptide Probes and Therapeutics

Ideal for medicinal chemistry programs where improved proteolytic stability and modulated pharmacokinetics are paramount. The fluoromethyl group, as indicated by class-level evidence, enhances resistance to enzymatic degradation [1]. Researchers should incorporate this building block into peptide sequences susceptible to rapid clearance to extend half-life and improve bioavailability, leveraging its unique steric and electronic profile to create more robust and effective biological probes or drug leads.

Synthesis of Advanced Fluorinated Amino Acid Derivatives

This compound is a strategic starting material for the synthesis of complex, fluorinated amino acid derivatives, such as (E)-dehydro-α-(monofluoromethyl)ornithine, a key intermediate for further functionalization [2]. Its utility in multi-step synthetic routes, as demonstrated by Van Hijfte et al., allows for efficient construction of molecules with a predefined fluorinated stereocenter, streamlining the development of novel enzyme inhibitors and receptor ligands.

Improving Peptide Permeability via Physicochemical Modulation

Researchers aiming to fine-tune the lipophilicity and amine basicity of peptide-based compounds can utilize this building block. The calculated increase in LogP (Δ+0.3) and predicted reduction in amine pKa compared to native serine [3] are designed to enhance passive membrane permeability and alter hydrogen-bonding patterns. This makes it a valuable tool for optimizing the ADME (absorption, distribution, metabolism, excretion) profile of peptide drug candidates without significantly increasing molecular weight.

Technical Documentation Hub

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28 linked technical documents
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